Reduced Lipophilicity (XLogP3-AA) Compared to N1-Methyl Analog Improves Ligand Efficiency Metrics
The target compound exhibits a computed XLogP3-AA of 3.3, which is 0.2 log units lower than the N1-methyl comparator 1-methyl-2-(4-methylphenyl)benzimidazole (XLogP3-AA = 3.5) [1][2]. Lower lipophilicity is generally associated with reduced off-target promiscuity and improved metabolic stability. This difference is directly attributable to the methoxyethyl substitution replacing the N1-methyl group.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | 1-Methyl-2-(4-methylphenyl)benzimidazole: XLogP3-AA = 3.5 |
| Quantified Difference | Δ = 0.2 log units lower |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.2-unit reduction in LogP can improve ligand efficiency indices and reduce hERG or CYP promiscuity risk in fragment-to-lead campaigns.
- [1] PubChem Compound Summary for CID 2987357, 1-(2-methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole. https://pubchem.ncbi.nlm.nih.gov/compound/915893-39-9. View Source
- [2] PubChem Compound Summary for CID 974591, 1-Methyl-2-(4-methylphenyl)benzimidazole. https://pubchem.ncbi.nlm.nih.gov/compound/2620-78-2. View Source
